![molecular formula C14H9BrN2OS B5772291 3-(5-bromo-2-thienyl)-2-cyano-N-phenylacrylamide](/img/structure/B5772291.png)
3-(5-bromo-2-thienyl)-2-cyano-N-phenylacrylamide
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Overview
Description
3-(5-bromo-2-thienyl)-2-cyano-N-phenylacrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(5-bromo-2-thienyl)-2-cyano-N-phenylacrylamide as an anticancer agent involves its ability to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This compound has been shown to inhibit the activity of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, which results in the release of cytochrome c from the mitochondria and subsequent activation of caspases.
Biochemical and Physiological Effects:
Studies have shown that 3-(5-bromo-2-thienyl)-2-cyano-N-phenylacrylamide has a low toxicity profile and does not cause significant adverse effects on normal cells. However, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(5-bromo-2-thienyl)-2-cyano-N-phenylacrylamide in lab experiments include its versatility as a reagent for the synthesis of various compounds, its potential as an anticancer agent, and its low toxicity profile. However, its limitations include its relatively high cost and the need for specialized equipment and expertise for its synthesis.
Future Directions
For the research on 3-(5-bromo-2-thienyl)-2-cyano-N-phenylacrylamide include the development of more efficient and cost-effective synthesis methods, the exploration of its potential applications in other fields such as catalysis and electrochemistry, and the optimization of its anticancer activity through structure-activity relationship studies. Additionally, further studies are needed to elucidate its mechanism of action and to evaluate its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of 3-(5-bromo-2-thienyl)-2-cyano-N-phenylacrylamide involves the reaction of 5-bromo-2-thiophenecarboxylic acid with phenyl isocyanate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of the intermediate compound, which is then reacted with acrylonitrile to yield the final product.
Scientific Research Applications
3-(5-bromo-2-thienyl)-2-cyano-N-phenylacrylamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells. In material science, it has been used as a building block for the synthesis of various functional materials such as polymers and nanoparticles. In organic synthesis, it has been used as a versatile reagent for the synthesis of various compounds.
properties
IUPAC Name |
(E)-3-(5-bromothiophen-2-yl)-2-cyano-N-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2OS/c15-13-7-6-12(19-13)8-10(9-16)14(18)17-11-4-2-1-3-5-11/h1-8H,(H,17,18)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLVYVHLMCOWNJ-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(S2)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(S2)Br)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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